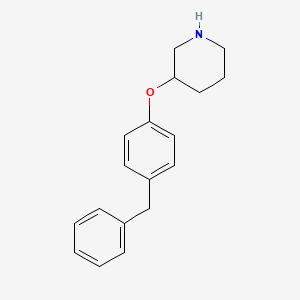

3-(4-Benzylphenoxy)piperidine

Overview

Description

3-(4-Benzylphenoxy)piperidine is a chemical compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a benzyl group attached to the para position of the phenyl ring, which is further connected to the piperidine ring via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzylphenoxy)piperidine typically involves the following steps:

Benzyl Bromination: The starting material, benzyl alcohol, is converted to benzyl bromide using bromine in the presence of a catalyst such as iron(III) bromide.

Phenol Etherification: The benzyl bromide is then reacted with phenol under basic conditions (e.g., sodium hydroxide) to form benzyl phenyl ether.

Piperidine Formation: The benzyl phenyl ether is subsequently reacted with piperidine in the presence of a strong base (e.g., potassium tert-butoxide) to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Benzylphenoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding hydroxyl derivative.

Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives of this compound.

Reduction Products: Piperidine derivatives with reduced functional groups.

Substitution Products: Substituted piperidine derivatives with various alkyl or aryl groups.

Scientific Research Applications

Pharmacological Applications

Dopamine Receptor Modulation

One of the primary applications of 3-(4-benzylphenoxy)piperidine derivatives is their role as selective antagonists for the dopamine D4 receptor (D4R). Research indicates that these compounds can significantly influence dopamine signaling pathways, which are crucial in treating conditions such as Parkinson's disease and schizophrenia. A study highlighted the discovery of several D4R selective compounds with improved stability and selectivity compared to previous antagonists, demonstrating their potential as therapeutic agents for managing L-DOPA-induced dyskinesias in Parkinson's patients .

Monoamine Releasing Agents

Compounds related to this compound have also been studied for their monoamine releasing properties. For instance, 4-benzylpiperidine, a structural analog, acts as a monoamine releasing agent with a notable preference for dopamine over serotonin. It has shown efficacy in releasing norepinephrine, which could have implications for treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of piperidine derivatives has provided insights into optimizing their pharmacological properties. A comprehensive study synthesized numerous analogs of piperidine-based compounds to evaluate their potency and selectivity as D4R antagonists. The findings revealed that modifications to the benzyl group significantly affected receptor affinity and selectivity, leading to the identification of several promising candidates for further development .

Case Studies

Case Study 1: D4R Antagonist Development

In a recent study, researchers synthesized a series of this compound derivatives and assessed their binding affinity to D4R. The most potent compound exhibited a Ki value of 134 nM, demonstrating significant selectivity over other dopamine receptors. This study emphasizes the potential of these compounds in developing new treatments for neuropsychiatric disorders .

Case Study 2: Analgesic Properties

Another investigation focused on dual piperidine-based ligands targeting histamine H3 and sigma-1 receptors for pain management. The study found that certain derivatives exhibited broad-spectrum analgesic activity in both nociceptive and neuropathic pain models, suggesting that modifications to the piperidine scaffold can yield compounds with therapeutic potential for pain relief .

Table 1: Summary of Key Findings on D4R Antagonists

| Compound | Ki Value (nM) | Selectivity Ratio | Stability (Human Liver Microsomes) |

|---|---|---|---|

| This compound Derivative A | 134 | >30-fold vs other DRs | Improved |

| This compound Derivative B | 167 | >30-fold vs other DRs | Moderate |

| This compound Derivative C | 96 | >30-fold vs other DRs | High |

Table 2: Monoamine Release Efficacy

| Compound | EC50 (nM) DA | EC50 (nM) NE | EC50 (nM) 5-HT |

|---|---|---|---|

| 4-Benzylpiperidine | 109 | 41.4 | 5246 |

Mechanism of Action

3-(4-Benzylphenoxy)piperidine is structurally similar to other benzyl-substituted piperidine derivatives, such as 3-(4-methylphenoxy)piperidine and 3-(4-phenylphenoxy)piperidine. its unique benzyl group at the para position of the phenyl ring imparts distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.

Comparison with Similar Compounds

3-(4-Methylphenoxy)piperidine

3-(4-Phenylphenoxy)piperidine

3-(4-Fluorophenoxy)piperidine

3-(4-Chlorophenoxy)piperidine

Biological Activity

3-(4-Benzylphenoxy)piperidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a benzylphenoxy group. This structural motif is significant as it contributes to the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and various receptors:

- Acetylcholinesterase Inhibition : Similar compounds have been found to inhibit acetylcholinesterase (AChE), which can enhance cholinergic transmission and potentially alleviate memory deficits associated with Alzheimer’s disease .

- Receptor Binding : The piperidine moiety plays a crucial role in binding to histamine H3 and sigma-1 receptors, which are involved in nociceptive and neuropathic pain pathways .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

-

Antiproliferative Effects :

A study investigated the antiproliferative effects of benzoylpiperidine derivatives, including this compound, on various cancer cell lines. The compound exhibited significant activity against breast (MDA-MB-231 and MCF-7) and ovarian cancer cells, suggesting potential for further development as an anticancer agent . -

Neuroprotective Properties :

Research has shown that piperidine derivatives can enhance cholinergic transmission through AChE inhibition. This property was linked to improvements in cognitive function in animal models, indicating that this compound may have neuroprotective effects relevant to neurodegenerative diseases . -

Pain Management :

In vivo studies demonstrated that derivatives of piperidine, including this compound, exhibited analgesic properties through dual receptor interactions (H3 and sigma-1). These findings support the potential use of this compound in pain management therapies .

Properties

IUPAC Name |

3-(4-benzylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-5-15(6-3-1)13-16-8-10-17(11-9-16)20-18-7-4-12-19-14-18/h1-3,5-6,8-11,18-19H,4,7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWXGWDXIVFCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663040 | |

| Record name | 3-(4-Benzylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946681-24-9 | |

| Record name | 3-(4-Benzylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.